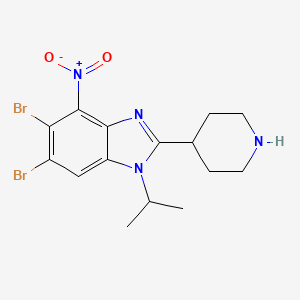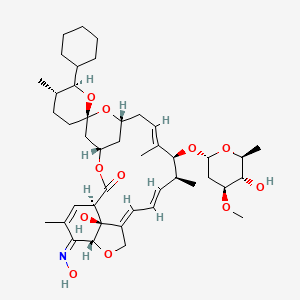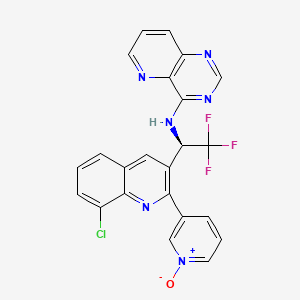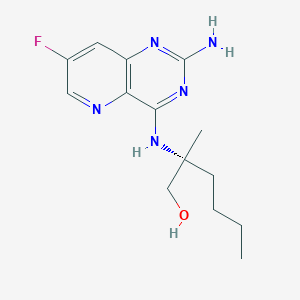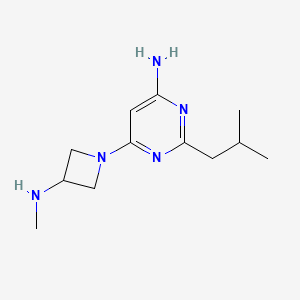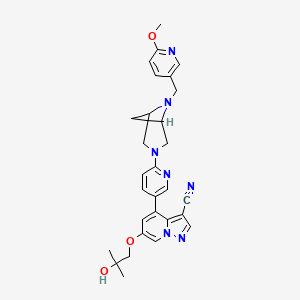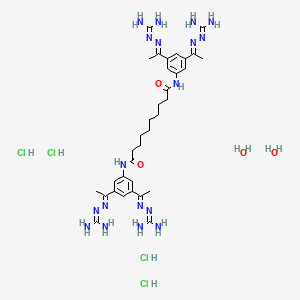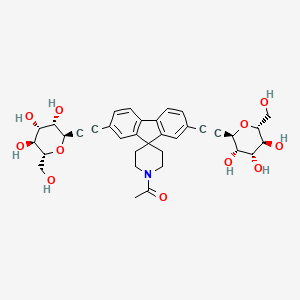
Sibofimloc
Übersicht
Beschreibung
Sibofimloc, auch bekannt als TAK-018 oder EB8018, ist ein First-in-Class, darm-restriktives, oral verabreichtes kleines Molekül, das als FimH-Blocker wirkt. FimH ist ein Virulenzfaktor, der auf der Oberfläche bestimmter pathogener Bakterien, einschließlich Escherichia coli und anderer Enterobacteriaceae, exprimiert wird. This compound wird hauptsächlich für die Behandlung von Morbus Crohn entwickelt, einer chronisch-entzündlichen Erkrankung des Magen-Darm-Trakts .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und wurden in der öffentlichen Domäne nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die selektive Hemmung der FimH-Adhäsion gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten. Spezifische Details zu den industriellen Produktionsmethoden sind nicht öffentlich zugänglich .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Bindungsreaktionen mit dem FimH-Protein auf der Oberfläche pathogener Bakterien. Diese Bindung hemmt die Adhäsion dieser Bakterien an der Darmwand, wodurch Entzündungen verhindert werden .
Häufige Reagenzien und Bedingungen
Die Reaktionen mit this compound finden typischerweise unter physiologischen Bedingungen statt, da die Verbindung so konzipiert ist, dass sie im menschlichen Magen-Darm-Trakt funktioniert. Die Bindung an FimH ist eine hochspezifische Interaktion, die keine zusätzlichen Reagenzien erfordert .
Wichtigste gebildete Produkte
Das Hauptprodukt der Reaktion zwischen this compound und FimH ist ein stabiler Komplex, der die Bakterien daran hindert, an der Darmwand zu haften. Diese Wirkung reduziert Entzündungen und trägt zur Aufrechterhaltung der Darmintegrität bei .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Mikrobiologie:
Behandlung von Morbus Crohn: this compound wird als neuartiges Therapeutikum für Morbus Crohn entwickelt. .
Mikrobiomforschung: Der Wirkmechanismus der Verbindung liefert Einblicke in die Rolle des Darmmikrobioms bei entzündlichen Erkrankungen.
Arzneimittelentwicklung: Der einzigartige Wirkmechanismus von this compound macht es zu einem wertvollen Kandidaten für die Entwicklung neuer Medikamente, die auf die bakterielle Adhäsion und Virulenzfaktoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es spezifisch an das FimH-Protein auf der Oberfläche pathogener Bakterien bindet. FimH ist ein Bestandteil der Typ-1-Fimbrien, die haarartigen Anhängsel, die die bakterielle Adhäsion an der Darmwand ermöglichen. Durch die Blockierung von FimH verhindert this compound, dass die Bakterien an das Darmepithel binden, wodurch die Entzündungsreaktion reduziert wird. Dieser Mechanismus ist hochspezifisch und stört nicht die Gesamt Zusammensetzung der Darmmikrobiota .
Wissenschaftliche Forschungsanwendungen
Sibofimloc has several scientific research applications, particularly in the fields of medicine and microbiology:
Treatment of Crohn’s Disease: this compound is being developed as a novel therapeutic agent for Crohn’s disease. .
Microbiome Research: The compound’s mechanism of action provides insights into the role of the gut microbiome in inflammatory diseases.
Drug Development: This compound’s unique mechanism of action makes it a valuable candidate for the development of new drugs targeting bacterial adhesion and virulence factors.
Wirkmechanismus
Target of Action
Sibofimloc, also known as TAK-018, is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker . The primary target of this compound is the virulence factor FimH, which is expressed on pathogenic gut bacteria from the Enterobacteriaceae family . This target has been validated by the application of Enterome’s unique and proprietary technologies .
Mode of Action
This compound works by blocking the adhesion of overabundant FimH-expressing bacteria to the gut wall . This effectively disarms these virulent bacteria without killing them . It acts by inhibiting FimH-mediated inflammation induced by the interaction of pathogenic pro-inflammatory bacteria expressing FimH to human TLR4 receptors in the gut wall, thereby reducing the production of inflammatory cytokines including TNF alpha .
Biochemical Pathways
The mechanism of action of this compound represents a highly selective strategy to suppress the potentially critical trigger of intestinal inflammation in Crohn’s disease (CD) patients without disturbing the overall composition of the gut microbiota . The biochemical pathway involves the interaction of FimH-expressing bacteria with TLR4 receptors, leading to inflammation .
Pharmacokinetics
This compound is well-tolerated and shows little systemic absorption . In a previous study, this compound up to 1500 mg twice daily was well tolerated when administered to healthy subjects over a 14-day period . Pharmacokinetic results indicated that this compound was detectable in plasma at a very low level .
Result of Action
This compound was shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of ileal biopsies from CD patients . Aggregation of bacteria to this compound led to a strong decrease in inflammation and a general improvement of gut integrity . Furthermore, when used at therapeutically relevant doses, this compound preserved normal gut tissue integrity .
Action Environment
The action of this compound is influenced by the gut microbiome. Current therapies for the treatment of Crohn’s disease target the patient’s immune system, but there still remains a significant unmet medical need to develop new therapies targeting novel pathways including the gut microbiome . The published research on this compound shows a very promising finding that it exerts its local anti-inflammatory action by blocking pathogenic bacteria without disrupting the commensal gut microbiome .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sibofimloc plays a crucial role in biochemical reactions by blocking the FimH adhesin. FimH is a protein found on the surface of certain bacteria, including Escherichia coli. By binding to FimH, this compound prevents the bacteria from adhering to epithelial cells in the gut. This interaction reduces the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and interferon-γ .
Cellular Effects
This compound influences various types of cells and cellular processes. In epithelial cells of the gastrointestinal tract, it reduces the binding of invasive Escherichia coli, thereby decreasing inflammation. This reduction in bacterial adhesion leads to lower levels of pro-inflammatory cytokines and improved gut barrier function. Additionally, this compound has been shown to decrease fecal calprotectin levels, indicating reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to the FimH adhesin on the surface of bacteria. This binding prevents the bacteria from attaching to epithelial glycoproteins, thereby inhibiting the release of pro-inflammatory cytokines. The compound’s gut-restricted nature ensures minimal systemic absorption, which reduces the risk of systemic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound is stable and maintains its efficacy over a 13-day period when administered at a dosage of 1500 mg twice daily. The reduction in inflammatory biomarkers and improvement in gut integrity were sustained throughout the study period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively reduces inflammation without causing significant adverse effects. At higher dosages, there may be an increased risk of adverse effects, although specific toxic effects have not been extensively reported. The optimal dosage for achieving therapeutic effects while minimizing side effects is around 1500 mg twice daily .
Metabolic Pathways
This compound is involved in metabolic pathways related to the gut microbiome. By blocking FimH, it alters the interaction between bacteria and the host’s epithelial cells. This alteration can affect metabolic flux and metabolite levels, leading to changes in the gut environment. The compound’s gut-restricted nature ensures that its effects are localized to the gastrointestinal tract .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization to the gut. The compound’s minimal systemic absorption ensures that it remains concentrated in the target area, reducing the risk of systemic side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the epithelial cells of the gastrointestinal tract. It targets the FimH adhesin on the surface of bacteria, preventing their attachment to epithelial glycoproteins. This targeting is facilitated by the compound’s specific binding interactions and post-translational modifications that direct it to the appropriate cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sibofimloc involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure the selective inhibition of FimH adhesion .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the final product. Specific details on the industrial production methods are not publicly available .
Analyse Chemischer Reaktionen
Types of Reactions
Sibofimloc primarily undergoes binding reactions with the FimH protein on the surface of pathogenic bacteria. This binding inhibits the adhesion of these bacteria to the gut wall, thereby preventing inflammation .
Common Reagents and Conditions
The reactions involving this compound typically occur under physiological conditions, as the compound is designed to function within the human gastrointestinal tract. The binding to FimH is a highly specific interaction that does not require additional reagents .
Major Products Formed
The primary product of the reaction between this compound and FimH is a stable complex that prevents the bacteria from adhering to the gut wall. This action reduces inflammation and helps maintain gut integrity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Antibiotikum-202: Ein weiterer FimH-Blocker mit ähnlichen Eigenschaften wie Sibofimloc.
Andere FimH-Inhibitoren: Verschiedene experimentelle Verbindungen, die auf FimH abzielen, werden auf ihre potenziellen therapeutischen Wirkungen bei entzündlichen Darmerkrankungen untersucht.
Einzigartigkeit von this compound
This compound zeichnet sich durch seine darm-restriktive Wirkung aus, die die systemische Exposition und potenzielle Nebenwirkungen minimiert. Sein hochspezifischer Wirkmechanismus zielt auf den Virulenzfaktor FimH ab, ohne die kommensalen Darmmikrobiota zu beeinflussen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Morbus Crohn und anderen entzündlichen Erkrankungen macht .
Eigenschaften
IUPAC Name |
1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMWDMKUYVSQJ-VECBPBMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616113-45-1 | |
| Record name | Sibofimloc [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibofimloc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIBOFIMLOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Sibofimloc interact with its target and what are the downstream effects?
A: this compound functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, this compound aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.
Q2: What is known about the pharmacokinetics of this compound in patients with Crohn's disease?
A: Studies have shown that this compound exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of this compound at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of this compound in this patient population.
Q3: What is the current status of this compound's clinical development for Crohn's disease?
A: Based on the safety and pharmacokinetic data obtained from early-phase studies, this compound's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate this compound's ability to prevent disease relapse following surgical resection in this patient population.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)



![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
